molecular formula C16H10N2O3S B6154818 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one CAS No. 384361-22-2

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B6154818
CAS No.: 384361-22-2
M. Wt: 310.3
InChI Key:
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Description

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that combines the structural features of benzothiazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate chromenone derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-tubercular and anti-cancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key enzymes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: Shares the benzothiazole moiety but lacks the chromenone structure.

    7-hydroxy-4H-chromen-4-one: Contains the chromenone structure but lacks the benzothiazole moiety.

Uniqueness

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research fields.

Properties

CAS No.

384361-22-2

Molecular Formula

C16H10N2O3S

Molecular Weight

310.3

Purity

95

Origin of Product

United States

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